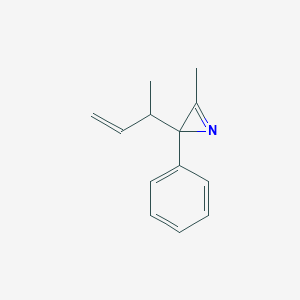
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is a heterocyclic organic compound Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. Common methods include:
Cyclization of Imines: This method involves the reaction of imines with suitable reagents to form the azirine ring.
Photochemical Methods: Ultraviolet light can induce the formation of azirines from diazo compounds or other suitable precursors.
Industrial Production Methods
Industrial production methods for azirines are less common due to their high reactivity and potential instability. advancements in chemical engineering may allow for the scalable production of these compounds under controlled conditions.
化学反应分析
Types of Reactions
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of aziridines or other reduced products.
Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce aziridines.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2H-Azirine: The parent compound with similar reactivity but without the phenyl and propenyl groups.
Aziridines: Saturated three-membered nitrogen-containing rings with different reactivity profiles.
Oxaziridines: Oxygen-containing analogs with distinct chemical behavior.
Uniqueness
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is unique due to the presence of the phenyl and propenyl groups, which can influence its reactivity and potential applications. These substituents can enhance its stability and provide additional sites for chemical modification.
属性
CAS 编号 |
62736-99-6 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-but-3-en-2-yl-3-methyl-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-4-10(2)13(11(3)14-13)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3 |
InChI 键 |
JFPJOISOBAHMNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC1(C2=CC=CC=C2)C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


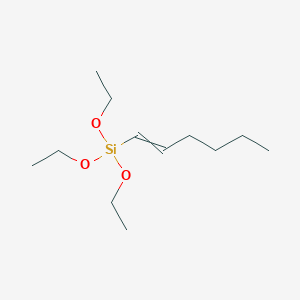
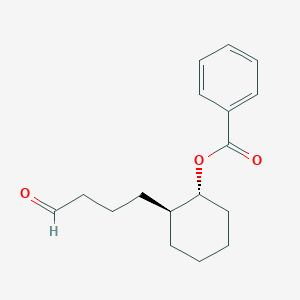

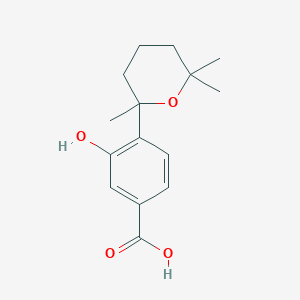
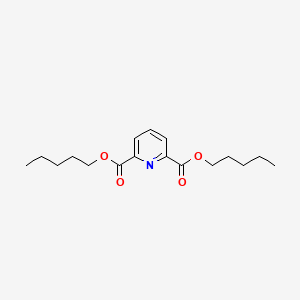
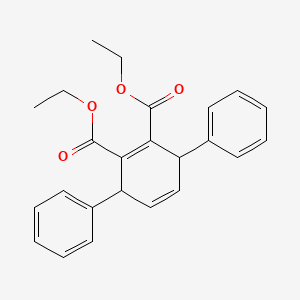
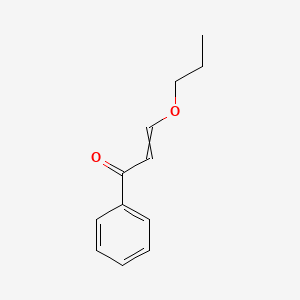
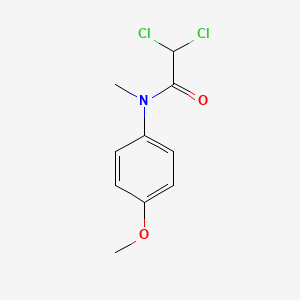
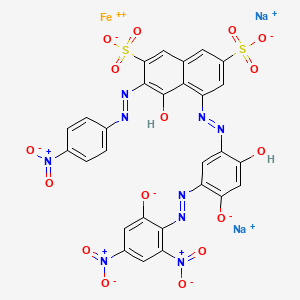
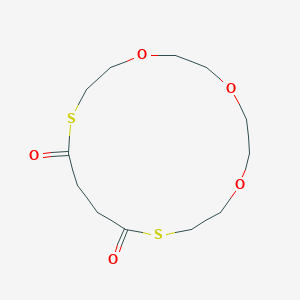
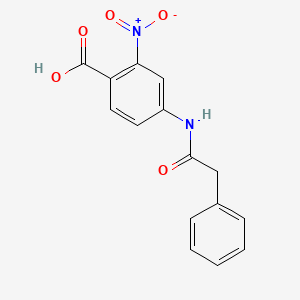
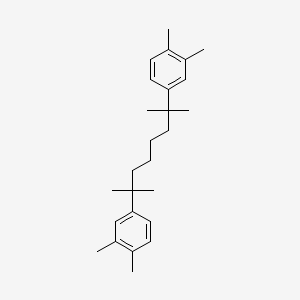
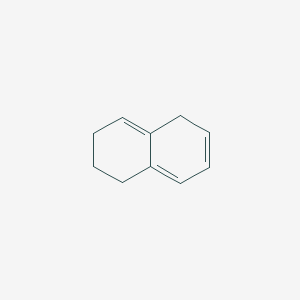
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
